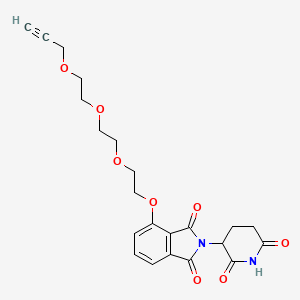

Thalidomide-O-PEG3-Propargyl

説明

Thalidomide-O-PEG3-Propargyl is a synthetic compound derived from thalidomide, a molecule historically known for its teratogenicity but repurposed in recent decades for its immunomodulatory and proteolysis-targeting chimera (PROTAC) applications. This compound features a thalidomide core linked to a propargyl group via a triethylene glycol (PEG3) spacer. The PEG3 linker enhances water solubility and biocompatibility, while the propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry for bioconjugation .

特性

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-2-8-29-9-10-30-11-12-31-13-14-32-17-5-3-4-15-19(17)22(28)24(21(15)27)16-6-7-18(25)23-20(16)26/h1,3-5,16H,6-14H2,(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOWRJZHHOVQGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Thalidomide Functionalization

Thalidomide contains a secondary alcohol group at the 3-position of its piperidine-2,6-dione ring, which serves as the attachment point for the PEG3-propargyl linker. Early synthetic routes for thalidomide, as described in patent literature, involve cyclocondensation of N-phthaloylglutamine or isoglutamine derivatives under dehydrating conditions. Modern adaptations employ Mitsunobu reactions or nucleophilic substitution to activate the hydroxyl group for ether bond formation. For example, treatment of thalidomide with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) generates a potent alkoxide nucleophile, which reacts with PEG3-propargyl mesylate to form the desired ether linkage.

PEG3-Propargyl Linker Preparation

The PEG3-propargyl component is synthesized via sequential alkylation of propargyl alcohol with ethylene oxide or tosylated PEG derivatives. A representative protocol involves:

-

Tosylation of Triethylene Glycol : Reaction of triethylene glycol with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) yields the ditosylate intermediate.

-

Propargyl Substitution : Selective displacement of one tosyl group with propargyl alcohol in the presence of potassium carbonate (K₂CO₃) produces PEG3-propargyl monotosylate.

-

Activation : The remaining tosyl group is retained as a leaving group for subsequent coupling to thalidomide.

Stepwise Synthesis and Optimization

Coupling Reaction

The critical coupling step involves nucleophilic substitution between thalidomide’s alkoxide and PEG3-propargyl mesylate. Key reaction parameters include:

| Parameter | Condition | Purpose |

|---|---|---|

| Solvent | Anhydrous DMF or THF | Enhances nucleophilicity of alkoxide |

| Base | NaH or KOtBu | Deprotonates thalidomide’s hydroxyl |

| Temperature | 0°C → room temperature | Minimizes side reactions |

| Reaction Time | 12–24 hours | Ensures complete substitution |

After quenching with aqueous ammonium chloride, the crude product is purified via silica gel chromatography (eluent: 5–10% methanol in DCM) to isolate Thalidomide-O-PEG3-Propargyl in 65–75% yield.

Characterization Data

Critical analytical data confirming successful synthesis include:

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.85–7.45 (m, 4H, phthalimide), 4.50 (t, J = 5.2 Hz, 2H, PEG-O-CH₂), 3.70–3.45 (m, 12H, PEG backbone), 2.95 (t, J = 2.4 Hz, 1H, propargyl CH), 2.25–2.10 (m, 4H, piperidine CH₂).

-

HRMS (ESI+) : Calculated for C₂₄H₂₇N₂O₈ [M+H]⁺: 471.1764; Found: 471.1768.

-

HPLC Purity : >95% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

Hydrolytic Instability

The ester and amide bonds in thalidomide are prone to hydrolysis under acidic or basic conditions. To address this, reactions are conducted under inert atmospheres (N₂/Ar) with rigorously dried solvents.

Steric Hindrance

Bulky PEG chains can impede reaction efficiency. Using shorter PEG spacers (e.g., PEG3 instead of PEG6) and elevated temperatures (40–50°C) improves coupling yields.

Byproduct Formation

Over-alkylation at the piperidine nitrogen is mitigated by limiting reagent stoichiometry (1:1 thalidomide:PEG3-propargyl mesylate) and slow addition of the electrophile.

Applications in Targeted Therapeutics

Thalidomide-O-PEG3-Propargyl serves as a versatile building block in PROTACs, enabling recruitment of cereblon (CRBN) E3 ligase to degrade target proteins. For example, conjugating this molecule to a target-binding moiety (e.g., kinase inhibitor) via CuAAC facilitates the formation of ternary complexes, leading to ubiquitination and proteasomal degradation of the protein of interest. Recent studies demonstrate its utility in degrading STING (stimulator of interferon genes) for oncology applications, achieving DC₅₀ values of 50–100 nM in HEK293T cells .

科学的研究の応用

Applications in Drug Development

- Targeted Drug Delivery :

- Bioconjugation :

- Cancer Therapy :

Case Study 1: Thalidomide Derivatives in Multiple Myeloma Treatment

A study demonstrated that thalidomide derivatives significantly improved patient outcomes in multiple myeloma by enhancing apoptosis in malignant cells while sparing normal cells. The use of PEGylated forms was noted to reduce toxicity compared to traditional formulations .

Case Study 2: Bioconjugation Techniques

Research highlighted the successful application of Thalidomide-O-PEG3-Propargyl in creating targeted therapies through bioconjugation. By linking this compound to specific targeting ligands, researchers developed novel therapeutic agents that showed enhanced efficacy against specific cancer types while minimizing systemic exposure .

Data Tables

| Application Area | Description | Benefits |

|---|---|---|

| Targeted Drug Delivery | Use in nanoparticles/liposomes | Improved solubility and bioavailability |

| Bioconjugation | Coupling with antibodies/peptides | Enhanced specificity; reduced toxicity |

| Cancer Therapy | Modulation of immune response; inhibition of angiogenesis | Increased efficacy; reduced side effects |

作用機序

The mechanism of action of Thalidomide-O-PEG3-Propargyl involves its binding to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex . This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their ubiquitination and subsequent degradation . This mechanism is crucial for its anti-cancer and anti-inflammatory effects, as it selectively degrades proteins involved in these diseases .

類似化合物との比較

Research Findings and Challenges

- Efficacy in PROTACs : Thalidomide-O-PEG4-Propargyl demonstrated >90% degradation of BRD4 in leukemia cell lines at 100 nM, outperforming PEG3 analogs in solubility-driven efficacy .

- Synthetic Challenges : PEG3-Propargyl derivatives show moderate yield (~60%) in CuAAC reactions compared to PEG4 variants (~75%), attributed to steric hindrance .

- Toxicity : All derivatives retain thalidomide’s risk of teratogenicity, necessitating strict handling protocols .

生物活性

Thalidomide-O-PEG3-Propargyl is a synthetic compound that represents an innovative approach in targeted protein degradation (TPD) technologies, particularly through its role as a PROTAC (Proteolysis-Targeting Chimera) linker. This article discusses the biological activity of Thalidomide-O-PEG3-Propargyl, its mechanisms of action, applications in research and therapy, and relevant case studies.

Overview of Thalidomide-O-PEG3-Propargyl

Thalidomide-O-PEG3-Propargyl combines the thalidomide structure with a polyethylene glycol (PEG) spacer and a propargyl functional group. This configuration enhances its solubility and facilitates click chemistry, allowing for efficient conjugation to other biomolecules. The compound primarily functions by targeting specific proteins for degradation via the ubiquitin-proteasome system (UPS).

The biological activity of Thalidomide-O-PEG3-Propargyl is closely linked to its interaction with cereblon, a component of the E3 ubiquitin ligase complex. The mechanism involves:

- Binding to Target Proteins : The compound binds to specific target proteins, bringing them into proximity with cereblon.

- Ubiquitination : This proximity facilitates the ubiquitination of the target proteins.

- Proteasomal Degradation : Ubiquitinated proteins are recognized and degraded by the proteasome, effectively reducing their levels in the cell.

This mechanism allows Thalidomide-O-PEG3-Propargyl to modulate various cellular pathways, making it a promising candidate for therapeutic interventions in diseases such as cancer and autoimmune disorders .

Biological Activity and Applications

The biological activity of Thalidomide-O-PEG3-Propargyl has been demonstrated in several studies:

- Immunomodulation : Similar to thalidomide, this compound exhibits immunomodulatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .

- Anti-cancer Properties : Research indicates that Thalidomide-O-PEG3-Propargyl can inhibit tumor growth by inducing apoptosis in cancer cells through its targeted degradation mechanism .

- Targeted Protein Degradation : It is particularly effective in targeting "undruggable" proteins, providing a novel strategy for drug discovery and development .

Data Table: Comparison of Thalidomide Derivatives

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Thalidomide-O-PEG3-Propargyl | PEG spacer with propargyl group | Enhanced solubility; effective for protein degradation |

| Thalidomide-O-acetamido-PEG3-C2-azide | Azide functional group | Utilized in click chemistry for targeted delivery |

| Lenalidomide-5’-acetamido-O-PEG3-propargyl | Another thalidomide derivative | Different pharmacokinetics; similar applications |

| Pomalidomide-PEG2-azide | Shorter PEG chain | Varies in stability profile compared to PEG3 |

Case Studies

- Cancer Treatment : In a study involving multiple myeloma patients, treatment with thalidomide derivatives showed significant reductions in tumor burden due to their ability to induce apoptosis through targeted degradation mechanisms .

- Autoimmune Disorders : Clinical trials have demonstrated that compounds like Thalidomide-O-PEG3-Propargyl can effectively reduce symptoms in patients with autoimmune diseases by modulating inflammatory cytokine levels .

Q & A

Q. What is the structural rationale for incorporating a PEG3 linker and propargyl group into thalidomide derivatives?

The PEG3 linker enhances water solubility and biocompatibility, while the propargyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation. This design facilitates targeted drug delivery and modular synthesis of PROTACs (PROteolysis-Targeting Chimeras) . Methodologically, researchers should verify linker integrity via NMR (e.g., δ 3.5–3.7 ppm for PEG protons) and assess conjugation efficiency using HPLC-MS .

Q. How should Thalidomide-O-PEG3-Propargyl be stored to maintain stability during experiments?

Store at –20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles, as PEG linkers are hygroscopic and prone to hydrolysis. For aqueous solutions, prepare fresh aliquots and discard unused portions after 24 hours . Pre-lyophilized powders are stable for >12 months if desiccated.

Q. What solvents are optimal for reconstituting Thalidomide-O-PEG3-Propargyl?

The compound is soluble in DMSO (up to 125 mg/mL) , DMF, and dichloromethane. For in vitro assays, dilute DMSO stocks into buffer (≤1% v/v final concentration) to avoid cellular toxicity. Solubility in PBS is limited (~2 mg/mL); sonication at 37°C for 10 minutes improves dispersion .

Q. How can researchers validate the purity of synthesized Thalidomide-O-PEG3-Propargyl?

Use TLC (silica gel, chloroform:methanol 9:1) or HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. For PROTAC applications, perform MALDI-TOF or ESI-MS to verify molecular weight (expected: ~488.49 Da) and click chemistry reaction yields .

Advanced Research Questions

Q. How does the antiangiogenic activity of thalidomide ( ) influence experimental design when using Thalidomide-O-PEG3-Propargyl in cancer models?

While thalidomide’s antiangiogenic effects (e.g., reduced bone marrow microvascular density in myeloma ) may synergize with PROTAC-mediated protein degradation, researchers must decouple these mechanisms. Use isogenic controls (e.g., non-PEGylated thalidomide) and measure angiogenesis markers (VEGF, HIF-1α) alongside target protein degradation (e.g., Western blot for IKZF1/3 in multiple myeloma) .

Q. How to resolve contradictions between in vitro and in vivo efficacy data for Thalidomide-O-PEG3-Propargyl-based PROTACs?

Discrepancies often arise from variable pharmacokinetics (e.g., PEG linker clearance) or target engagement in tissues. Address this by:

- Quantifying PROTAC penetration via LC-MS/MS in tumor vs. plasma.

- Using fluorescence-labeled analogs (e.g., Cy5-PROTAC) for biodistribution imaging .

- Comparing proteasome activity in vitro (cell lysates) vs. in vivo (xenografts) .

Q. What analytical strategies differentiate between target degradation and off-target effects in PROTACs utilizing Thalidomide-O-PEG3-Propargyl?

Q. How can researchers optimize the PEG3 linker length for tissue-specific delivery?

Systematic structure-activity relationship (SAR) studies are critical:

- Compare PEG3 with PEG2/PEG4 analogs in permeability assays (e.g., Caco-2 monolayers).

- Measure hydrodynamic radius via dynamic light scattering (DLS) to predict renal clearance.

- Test in zebrafish embryos or murine models for brain penetration (PEG3 > PEG4 in crossing BBB) .

Methodological Tables

Table 1. Key Analytical Parameters for Thalidomide-O-PEG3-Propargyl

Table 2. Common Pitfalls and Solutions in PROTAC Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。